molecular formula C21H20N2O4 B268961 N-(2-furylmethyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide

N-(2-furylmethyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide

Cat. No. B268961
M. Wt: 364.4 g/mol
InChI Key: ZSSZKZJOTMYTHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide, commonly known as FMAB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMAB is a benzamide derivative that has a furan ring attached to its structure, which gives it unique properties that make it a valuable tool in drug discovery and other scientific studies.

Mechanism of Action

The mechanism of action of FMAB is not fully understood, but it is believed to act as an inhibitor of various enzymes and receptors in the body. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. FMAB also acts as an antagonist of the dopamine D2 receptor, which is involved in the regulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects:
FMAB has been shown to have various biochemical and physiological effects on the body. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and modulate the immune system. FMAB has also been shown to have neuroprotective effects and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using FMAB in lab experiments include its unique chemical structure, which makes it a valuable tool for drug discovery and other scientific studies. Its pharmacological properties also make it a promising candidate for developing new therapies. However, the limitations of using FMAB include its high cost and limited availability, which can make it difficult to obtain for some research projects.

Future Directions

There are several future directions for research involving FMAB. One area of interest is the development of new drugs and therapies based on its pharmacological properties. Another area of interest is the study of its mechanism of action and how it interacts with various enzymes and receptors in the body. Additionally, further research is needed to better understand the potential applications of FMAB in cancer research, neuroscience, and other scientific fields.

Synthesis Methods

The synthesis of FMAB involves a series of chemical reactions that starts with the reaction of 2-furylmethylamine with 4-methoxybenzoyl chloride, followed by the reaction of the resulting intermediate with 3-aminobenzamide. The final product is purified using various techniques such as column chromatography, recrystallization, and HPLC.

Scientific Research Applications

FMAB has been extensively studied for its potential applications in various scientific fields such as drug discovery, cancer research, and neuroscience. Its unique chemical structure and pharmacological properties make it a promising candidate for developing new drugs and therapies.

properties

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-[[2-(4-methoxyphenyl)acetyl]amino]benzamide

InChI

InChI=1S/C21H20N2O4/c1-26-18-9-7-15(8-10-18)12-20(24)23-17-5-2-4-16(13-17)21(25)22-14-19-6-3-11-27-19/h2-11,13H,12,14H2,1H3,(H,22,25)(H,23,24)

InChI Key

ZSSZKZJOTMYTHS-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3

Origin of Product

United States

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